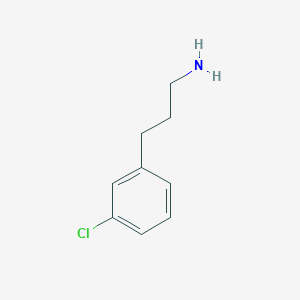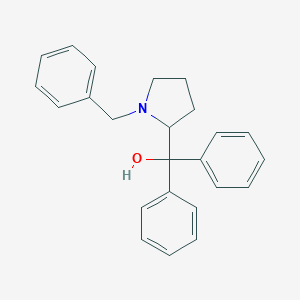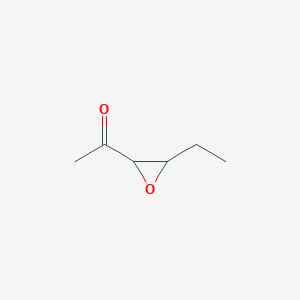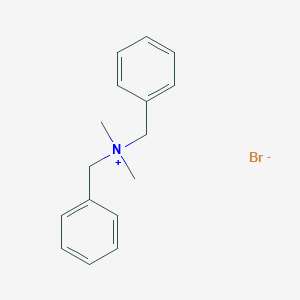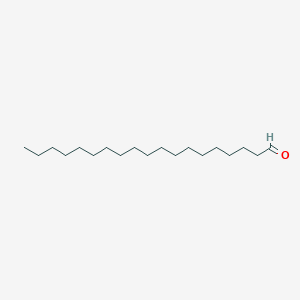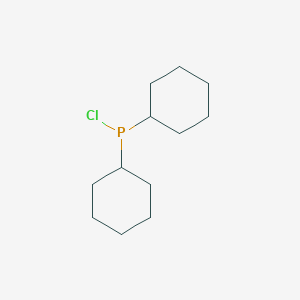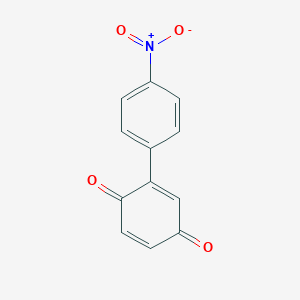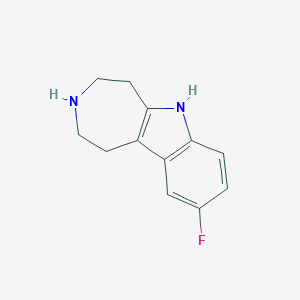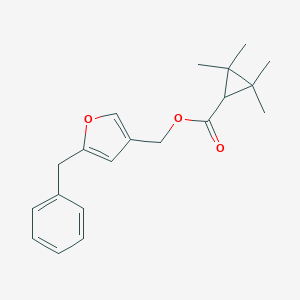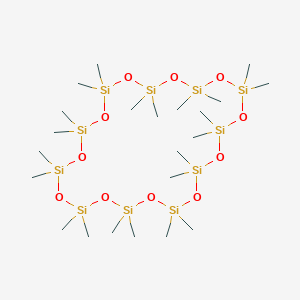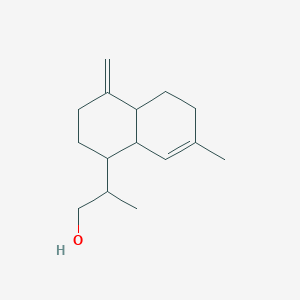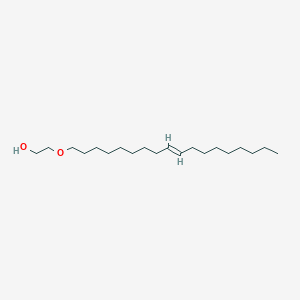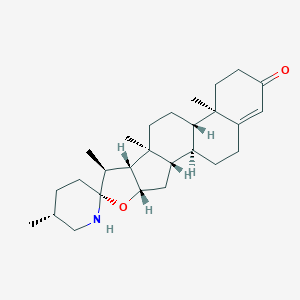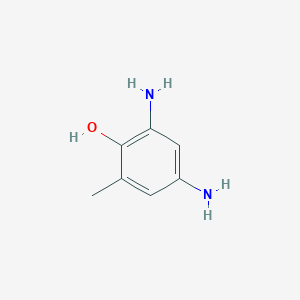
Tetracyclopropylplumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclopropylplumbane (TCPP) is a chemical compound that belongs to the family of organolead compounds. It is a highly stable compound that has been widely studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Applications De Recherche Scientifique
Tetracyclopropylplumbane has been extensively studied for its potential applications in various fields. In organic synthesis, it has been used as a reagent for the preparation of various organic compounds, including cyclic compounds, heterocycles, and natural products. In material science, Tetracyclopropylplumbane has been used as a precursor for the preparation of lead-containing polymers, which have potential applications in electronic devices and sensors. In medicinal chemistry, Tetracyclopropylplumbane has been studied for its potential as an anticancer agent, due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of Tetracyclopropylplumbane is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in the synthesis of DNA and RNA. This leads to a decrease in the proliferation of cancer cells and other rapidly dividing cells.
Effets Biochimiques Et Physiologiques
Tetracyclopropylplumbane has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Tetracyclopropylplumbane can inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA. In vivo studies have shown that Tetracyclopropylplumbane can inhibit the growth of cancer cells in animal models. However, the toxicity and side effects of Tetracyclopropylplumbane are not fully understood, and further research is needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tetracyclopropylplumbane is its high stability, which makes it a useful reagent for various laboratory experiments. However, its insolubility in most solvents can make it difficult to work with in certain applications. Additionally, the toxicity and potential health hazards associated with Tetracyclopropylplumbane make it important to handle with care and take appropriate safety precautions.
Orientations Futures
There are several potential future directions for research on Tetracyclopropylplumbane. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the exploration of Tetracyclopropylplumbane's potential applications in material science, particularly in the development of lead-containing polymers for electronic devices and sensors. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Tetracyclopropylplumbane, as well as its potential as an anticancer agent.
Méthodes De Synthèse
The synthesis of Tetracyclopropylplumbane involves the reaction of cyclopropylmagnesium bromide with lead(II) acetate. The reaction takes place in the presence of a catalyst and under an inert atmosphere. The resulting product is a white crystalline solid that is highly stable and insoluble in most solvents.
Propriétés
Numéro CAS |
17312-91-3 |
|---|---|
Nom du produit |
Tetracyclopropylplumbane |
Formule moléculaire |
C12H20Pb |
Poids moléculaire |
371 g/mol |
Nom IUPAC |
tetracyclopropylplumbane |
InChI |
InChI=1S/4C3H5.Pb/c4*1-2-3-1;/h4*1H,2-3H2; |
Clé InChI |
APNNRDKAKHWEDU-UHFFFAOYSA-N |
SMILES |
C1CC1[Pb](C2CC2)(C3CC3)C4CC4 |
SMILES canonique |
C1CC1[Pb](C2CC2)(C3CC3)C4CC4 |
Synonymes |
Tetracyclopropylplumbane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



